The table below summarizes the core identity and research uses of flufenacet oxalate:
| Property | Description |
|---|---|
| IUPAC Name | 2-((4-fluorophenyl)(isopropyl)amino)-2-oxoacetic acid [1] |
| CAS Number | 201668-31-7 [1] [2] [3] |
| Molecular Formula | C₁₁H₁₂FNO₃ [1] [3] |
| Molecular Weight | 225.22 g/mol [1] |
| Primary Application | Analytical standard for monitoring flufenacet in agricultural and environmental samples [2] |
| Analysis Techniques | HPLC, Gas Chromatography (GC) [2] |
As an analytical standard, this compound is crucial for quantifying this major metabolite in studies investigating the environmental fate and behavior of the parent herbicide, flufenacet [3].
Recent assessments, particularly a 2024 European Food Safety Authority (EFSA) peer review, have raised significant concerns about flufenacet and its transformation products, which include this compound.
| Aspect | Assessment Findings |
|---|---|
| Endocrine Disruption | Flufenacet meets criteria for thyroid modality endocrine disruption in humans and wild mammals [4] [5]. |
| Consumer Risk | Consumer risk assessment is not finalised due to data gaps; potential for metabolites in drinking water [4]. |
| Environmental Risk | High risk identified for aquatic organisms (algae), and for some uses for birds, bees, and earthworms [4]. |
| Groundwater Contamination | Modelling indicates groundwater exposure for metabolites (including FOE oxalate) above the safety limit of 0.1 µg/L [4]. |
| Persistence | Flufenacet breaks down to produce trifluoroacetic acid (TFA), a persistent "forever chemical" [5]. |
Based on these findings, the EU has concluded that flufenacet falls under exclusion criteria and a ban has been agreed, effective from June 2025 [5].
For researchers analyzing this compound in environmental samples, the following methodologies are recommended based on its use as an analytical standard.
The diagram below illustrates the formation of this compound and its role in the environmental degradation of the parent herbicide.
This compound is a major metabolite formed from flufenacet in soil and is highly mobile, posing a significant risk of leaching into groundwater [4] [3]. A key environmental concern is that flufenacet and its metabolites break down into trifluoroacetic acid (TFA), a persistent environmental pollutant [5].
| Property | Value / Description |
|---|---|
| IUPAC Name | (4-fluorophenyl)(propan-2-yl)aminoacetic acid [1] |
| CAS RN | 201668-31-7 [1] |
| Chemical Formula | C₁₁H₁₂FNO₃ [1] |
| Molecular Mass | 225.2 [1] |
| Canonical SMILES | CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O [1] |
| Pesticide Type | Metabolite (of Flufenacet) [1] |
| Formation Medium | Soil, Plant, Animal, Groundwater, Surface Water [1] |
| Metabolite of | Flufenacet [1] |
| Area | Parameter | Value | Notes / Assessment |
|---|---|---|---|
| Environmental Fate | Soil DT₅₀ (Lab) | 5.83 days [1] | Non-persistent (lab) |
| Soil DT₉₀ (Lab) | 123.0 days [1] | Persistent (lab) | |
| Adsorption (Kf) | 0.132 mL g⁻¹ [1] | Very mobile in soil | |
| Groundwater Exposure | - | Indicated to exceed 0.1 μg/L parametric drinking water limit [2] | |
| Ecotoxicology | Earthworms (Acute 14d LC₅₀) | > 1000 mg kg⁻¹ [1] | Low acute risk [1] |
| Earthworms (Chronic NOEC) | => 100 mg kg⁻¹ [1] | Low chronic risk [1] | |
| Regulatory Status | EU - Human Health | - | Consumer risk assessment not finalised; data gap for toxicology of groundwater metabolites [2] |
| EU - Ecotoxicology | - | High risk identified for aquatic organisms (algae), and for some uses for birds and bees [2] | |
| Endocrine Disruption | - | Meets criteria for thyroid modality for humans/wild mammals [2] |
The following diagram outlines the experimental workflow for studying the photocatalytic transformation of the parent compound, flufenacet, as detailed in the research. This methodology can serve as a reference for designing studies on its metabolites [3].
Experimental workflow for flufenacet photocatalysis [3].
The detailed methodology is as follows [3]:
A 2024 European Food Safety Authority (EFSA) peer review highlights several unresolved issues and data gaps [2]:
The experimental protocol available focuses on the photocatalytic degradation of the parent flufenacet molecule to identify its transformation products [3]. Specific, detailed laboratory protocols for the targeted analysis, synthesis, or environmental simulation of the oxalate metabolite (FOE oxalate) itself were not found in the searched literature.
The table below summarizes the available environmental fate data for this compound:
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Soil Degradation (DT₅₀ - Lab) | 5.83 days | Aerobic, at 20°C; considered non-persistent [1]. |
| Soil Degradation (DT₉₀ - Lab) | 123.0 days | Aerobic, at 20°C; considered persistent [1]. |
| Soil Adsorption (Kf) | 0.132 (mL g⁻¹) | Classified as very mobile in soil [1]. |
| Soil Adsorption (Kfoc) | 10.6 (mL g⁻¹) | Confirms very high mobility [1]. |
| Earthworm Toxicity (14-day LC₅₀) | > 1000 mg/kg | Low toxicity to earthworms [1]. |
If experimental data is insufficient, you would need to characterize the compound. The diagram below outlines a general experimental workflow for determining key properties of a solid chemical compound like this compound.
The table below summarizes the key identification and role information for this compound.
| Property | Description |
|---|---|
| IUPAC Name | (4-fluorophenyl)(propan-2-yl)aminoacetic acid [1] |
| CAS RN | 201668-31-7 [1] |
| Chemical Formula | C₁₁H₁₂FNO₃ [1] |
| Pesticide Type | Metabolite (of the herbicide Flufenacet) [1] |
| Formation Medium | Soil; Plant; Animal; Groundwater; Surface water [1] |
| Role & Origin | A major transformation product resulting from the environmental degradation and metabolism of the parent herbicide, flufenacet [1]. |
The following table compiles the available quantitative data on the environmental fate of this compound. Please note that data for many standard parameters is missing from the search results.
| Parameter | Value | Notes & Interpretation |
|---|---|---|
| Soil Degradation DT₅₀ (Lab) | 5.83 days [1] | Non-persistent. Half-life for 50% degradation under lab conditions. |
| Soil Degradation DT₉₀ (Lab) | 123.0 days [1] | Persistent. Time for 90% degradation, indicating a slower-degrading fraction. |
| Soil Adsorption (Kf) | 0.132 (mL g⁻¹) [1] | Very mobile. Low adsorption to soil particles. |
| Soil Adsorption (Kfoc) | 10.6 (mL g⁻¹) [1] | Very mobile. Confirms high leaching potential to groundwater. |
| Earthworm Toxicity (14-day LC₅₀) | > 1000 mg/kg [1] | Low acute toxicity to earthworms. |
While specific laboratory protocols for this compound are not detailed in the search results, the data comes from standardized regulatory studies.
The regulatory context is critical for understanding this metabolite. The parent compound, flufenacet, is an herbicide whose renewal assessment in the European Union identified several concerns [2]:
The following diagram illustrates the primary environmental fate and regulatory concerns associated with this compound.
Environmental pathway and regulatory concerns for this compound
This assessment highlights several data gaps that are crucial for researchers to note:
Flufenacet is a widely used acetamide herbicide for controlling weeds in crops like winter cereals [1] [2]. Regulatory assessments have identified FOE oxalate (or FOE oxalic acid) as a key environmental metabolite of Flufenacet [1].
The primary concern is that FOE oxalate has been indicated to leach into groundwater at concentrations potentially exceeding regulatory limits [1]. As of the latest peer review, the toxicological relevance of this metabolite was not finalised, and data gaps persist, preventing a complete consumer risk assessment [1]. This makes reliable analytical methods for its detection in environmental samples critically important.
While a specific method for "Flufenacet oxalate" is not detailed in the search results, the following protocol synthesizes general principles from closely related HPLC-MS applications. It is designed for the simultaneous detection of Flufenacet and its acidic metabolites, including FOE oxalate, in water samples.
HPLC Conditions:
MS/MS Conditions:
The workflow for the complete analytical procedure is as follows:
Any developed method must be validated. The table below outlines key parameters based on guidelines and similar methods [3] [4].
| Validation Parameter | Target Performance Criteria | Application Example from Literature |
|---|---|---|
| Linearity | R² ≥ 0.997 over the calibration range [3]. | Oxalate: 0.5–450 mg/L [3]. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10:1 [3]. | Oxalate LLOQ: 0.56 mg/L [3]. |
| Precision (Imprecision) | Intra-day CV < 6%; Inter-day CV < 15% [3]. | Citrate intra-day CV: 3% [3]. |
| Accuracy (Recovery) | Recovery of 90–115% for spiked samples [3]. | Oxalate recovery: 90–100% [3]. |
| Matrix Effect | No significant ion suppression/enhancement. | Assessed by comparing standards in solvent vs. matrix [4]. |
To address existing knowledge gaps, future work should focus on:
Flufenacet is a widely used herbicide, and its metabolite, Flufenacet oxalate, is a significant environmental transformation product identified as a major fraction in soil [1]. Monitoring this compound in crops like corn is essential for food safety and regulatory compliance [2].
The QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a premier sample preparation technique for multi-residue analysis [3]. Originally developed for pesticides in produce, its scope has expanded to include contaminants like mycotoxins and antibiotics in various matrices [4] [5]. Corn presents specific challenges due to its complex composition. The protocol below is adapted from methods used for cereals and incorporates specific buffering and cleanup steps to ensure high analyte recovery and minimal matrix interference [3] [5].
The entire sample preparation workflow is summarized in the following diagram:
Table 1: Suggested MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
|---|---|---|---|
| 226.1 | 158.1 | 15 | Quantifier |
| 226.1 | 111.0 | 25 | Qualifier |
Note: The molecular mass of this compound is 225.2 g/mol [1]. These parameters must be optimized for a specific instrument.
The method should be validated according to guidelines like SANTE/11312/2021. The table below outlines the typical performance characteristics to target based on QuEChERS applications for similar analytes [4] [6].
Table 2: Targeted Method Validation Parameters
| Parameter | Target Performance | Reference |
|---|---|---|
| Linearity (R²) | >0.995 | [4] |
| Recovery (%) | 70 - 120% | [6] [7] |
| Repeatability (RSD%) | < 20% | [4] [6] |
| LOD (μg/kg) | < 0.5 | [4] |
| LOQ (μg/kg) | < 1.0 | [7] |
| Matrix Effect (%) | To be evaluated and compensated using matrix-matched calibration | [4] |
This application note provides a reliable and detailed protocol for determining this compound in corn. The method builds upon the robust QuEChERS framework, incorporating specific adjustments for a cereal matrix. By following this protocol, laboratories can establish a cost-effective, efficient, and validated workflow to monitor this herbicide metabolite, ensuring compliance and food safety.
The following table summarizes the key identification information for the Flufenacet oxalate (OA) analytical standard. [1]
| Property | Description |
|---|---|
| Product Name | Flufenacet OA (Oxalate) [1] |
| Product Line | PESTANAL [1] |
| CAS Number | 201668-31-7 [1] |
| Grade | Analytical Standard [1] |
| Quality | neat [1] |
| Molecular Formula | C₁₁H₁₂FNO₃ [1] [2] |
| Molecular Weight | 225.22 g/mol [2] |
| IUPAC Name | 2-[(4-fluorophenyl)(1-methylethyl)amino]oxo-acetic acid [1] |
| Synonyms | N-(4-fluorophenyl)-N-(1-methylethyl)oxalamic acid [1] |
| SMILES | CC(C)N(c1ccc(F)cc1)C(=O)C(O)=O [1] |
This table outlines the primary analytical uses and technical specifications of the standard. [1]
| Parameter | Specification |
|---|---|
| Primary Applications | Agriculture, Environmental analysis [1] |
| Suitable Techniques | HPLC: suitable, Gas Chromatography (GC): suitable [1] |
| Agency | EPA 535 [1] |
| Storage & Stability | Limited shelf life; expiry date is provided on the product label [1] |
| Storage Conditions | Recommended storage at 2-8°C [3] |
| Hazard Classification | Acute Tox. 3 Oral, Skin Sens. 1 [1] |
| Water Hazard Class (WGK) | WGK 3 [1] |
This protocol provides a general guideline for analyzing this compound using High-Performance Liquid Chromatography (HPLC). You should refer to the product's Certificate of Analysis (CoA) for instrument-specific parameters and method details. [1]
The workflow for the HPLC analysis is outlined below. Note that the specific conditions (column, mobile phase, etc.) must be optimized for your laboratory's system and the requirements of the analysis.
The this compound standard is classified as dangerous and requires careful handling. [1]
| Aspect | Requirement |
|---|---|
| Hazard Statements | Acute Toxicity (Category 3, Oral), Skin Sensitization (Category 1) [1] |
| Signal Word | Danger [1] |
| Personal Protective Equipment (PPE) | Wear: N95-type dust mask, Eyeshields, Faceshields, and Gloves. [1] |
| Storage Code | 6.1C - Combustible, acute toxic [1] |
Although a specific extraction procedure was not found, a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound has been published. This method can serve as a critical analytical endpoint for evaluating the efficiency of your extraction optimization experiments [1].
Chromatographic Conditions:
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (reverse-phase) [1] |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid [1] |
| MS-Compatible Alternative | Replace Phosphoric Acid with Formic Acid [1] |
| Application | Analysis, impurity isolation, and pharmacokinetics [1] |
Understanding the compound's properties is essential for rational extraction design. The following data, primarily based on its behavior as a soil metabolite, provides key insights [2].
Table 1: Identity and Physical Data
| Property | Value / Description |
|---|---|
| CAS RN | 201668-31-7 [2] [3] |
| IUPAC Name | (4-fluorophenyl)(propan-2-yl)aminoacetic acid [2] |
| Molecular Formula | C₁₁H₁₂FNO₃ [2] [3] |
| Molecular Mass | 225.22 g/mol [3] |
Table 2: Environmental Fate & Extraction-Relevant Properties
| Property | Value | Significance for Extraction |
|---|---|---|
| Soil Sorption (Kf) | 0.132 (mL g⁻¹) [2] | Very low adsorption to soil, suggesting high potential for extraction with polar solvents. |
| Organic Carbon Sorption (Kfoc) | 10.6 (mL g⁻¹) [2] | Classified as "Very mobile" in soil. |
| Aerobic Soil Degradation DT₅₀ | 5.83 days (lab) [2] | Non-persistent; consider stability during extraction. |
The diagram below outlines a systematic workflow for developing and validating an extraction protocol for this compound.
Workflow Overview:
Flufenacet is an oxyacetanilide herbicide widely used for pre-emergence control of grass weeds in major crops such as winter cereals. It operates by inhibiting very long chain fatty acid (VLCFA) synthesis in target plants [1]. As of 2024, regulatory assessments have concluded that flufenacet is an endocrine disruptor for humans and wild mammals via the thyroid modality, leading to an impending ban in the European Union effective June 2025 [1]. This status heightens the need for robust and precise analytical methods for monitoring flufenacet and its metabolites in agricultural products and environmental samples to ensure consumer safety and environmental protection. This application note consolidates established analytical protocols for researchers and scientists engaged in pesticide residue analysis.
Flufenacet undergoes metabolic degradation in plants and the environment, resulting in several primary metabolites. The structures of the parent compound and its major metabolites are critical for accurate identification and quantification.
The following diagram outlines the metabolic pathway of flufenacet in plants, showing the transformation into its key metabolites.
A sensitive and simultaneous method for determining flufenacet and its metabolites (FOE 5043 and another oxo-acetic acid metabolite) in various agricultural products has been developed [4].
Protocol Details:
For the analysis of the parent flufenacet compound in soil, wheat grain, and straw, a gas chromatographic method with an electron-capture detector (ECD) has been standardized [6].
Protocol Details:
The table below summarizes the key parameters of the two analytical methods.
| Parameter | LC-MS/MS Method (for Flufenacet & Metabolites) | GC-ECD Method (for Flufenacet only) |
|---|---|---|
| Target Matrices | Agricultural products (e.g., wheat, soybean, potato, tomato) [4] | Soil, wheat grain, wheat straw [6] |
| Extraction | Methanol [4] | Acetone-0.2 M HCl (95:5), Horizontal Shaker (soil) / Soxhlet (plants) [6] |
| Cleanup | Bond Elut C18 & InertSep GC/PSA [4] | Partitioning with dichloromethane [6] |
| Analysis | LC-MS/MS [4] | GC-ECD with HP-1 column, N₂ @ 15 mL/min [6] |
| Key Temperatures | Not specified | Oven: 190°C, Injector: 210°C, Detector: 270°C [6] |
| Retention Time | Not specified | ~2.07 min [6] |
| Recovery | 70.6 - 97.0% [4] | 81 - 100% [6] |
| Precision (RSD) | < 5% [4] | Not specified |
| LOQ | 0.01 μg/g [4] | Implied to be suitable for regulatory levels (e.g., 0.01 μg/g) [6] |
The following diagram illustrates the general consolidated workflow for the analysis of flufenacet residues in plant and soil samples, incorporating steps from both the LC-MS/MS and GC-ECD methods.
Research on the model plant Arabidopsis thaliana has shown that the detoxification of flufenacet is linked to the activity of specific glutathione transferases (GSTs), particularly enzymes in the tau (U) family [7].
Recent regulatory assessments have significant implications for the analysis of flufenacet.
The analytical methods detailed here provide robust tools for the quantification of flufenacet and its major metabolites in plant and soil matrices. The LC-MS/MS method is particularly comprehensive, allowing for simultaneous analysis of the parent compound and key metabolites with high sensitivity and accuracy. The recent regulatory developments underscore the importance of these analytical methods for environmental monitoring and ensuring the safety of the food supply, as the use of flufenacet will be phased out in the EU. Future work may focus on expanding multi-residue methods to include TFA and other persistent metabolites.
While explicit protocols are limited, the gathered data provides a foundation for method development:
| Method | Basic Principle | Key Considerations |
|---|---|---|
| Titration (Potassium Permanganate) | Redox reaction in acidic, heated conditions; measures oxalate as a reducing agent [3]. | May lack specificity if other reducing agents are present [3]. |
| Titration (Sodium Hydroxide) | Acid-base reaction; measures total acidity [3]. | Not specific for oxalate if other acids are present [3]. |
| Enzymatic Assay | Uses oxalate-specific enzymes (e.g., oxalate oxidase) for highly selective detection [3]. | Offers high specificity for oxalate [3]. |
| Capillary Electrophoresis / Gas Chromatography | Separation-based techniques for precise measurement [3]. | - |
Given the lack of a complete, directly applicable protocol, the following workflow outlines the key steps for developing your own analytical method for this compound in crop samples. This diagram integrates information from the search results with standard laboratory practices.
The search results highlight specific data gaps from a regulatory assessment that are crucial for a comprehensive analysis [4]:
To proceed with your analysis, I suggest you:
The table below summarizes the available identifiers and properties for this compound, which are foundational for any analytical method development.
| Property | Details |
|---|---|
| CAS Number | 201668-31-7 [1] [2] [3] |
| IUPAC Name | (4-fluorophenyl)(propan-2-yl)aminoacetic acid [2] |
| Molecular Formula | C₁₁H₁₂FNO₃ [1] [2] |
| Molecular Weight | 225.22 g/mol [1] [2] |
| SMILES | CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O [2] [3] |
| InChI Key | FFKNXXCOXIZLJD-UHFFFAOYSA-N [2] [3] |
| Analytical Suitability | Suitable for HPLC and Gas Chromatography (GC) [3] |
| Storage Conditions | 2-8°C (Refrigerator) [1] |
For a comprehensive risk assessment, understanding the compound's environmental behavior is crucial. The following table includes data from the European Food Safety Authority (EFSA) peer review [4].
| Parameter | Value | Assessment / Significance |
|---|---|---|
| Soil Degradation DT₅₀ (lab) | 5.83 days [2] | Non-persistent [2] |
| Soil Degradation DT₉₀ (lab) | 123.0 days [2] | Persistent [2] |
| Adsorption (Kf) | 0.132 mL g⁻¹ [2] | Very mobile in soil [2] |
| Earthworm Acute 14d LC₅₀ | > 1000 mg kg⁻¹ [2] | Low toxicity [2] |
| Toxicological Classification | Acute Tox. 3 Oral - Skin Sens. 1 [3] | Hazardous; requires PPE (gloves, face shields) [3] |
| Endocrine Disruption | Meets criteria for thyroid modality in humans/wild mammals [4] | - |
| Major Risk Identifications | - High risk to aquatic organisms (algae) [4]
Since detailed application notes are not publicly available, here is a standard framework for designing and validating an analytical method for this compound. The workflow below outlines the key stages.
Based on the general framework, here are detailed methodologies for the key validation experiments.
1. Sample Preparation and Calibration
2. System Suitability Testing
3. Validation Parameters and Procedures
The table below summarizes the fundamental chemical information for flufenacet and common analytical techniques as referenced in the literature.
| Property / Aspect | Description |
|---|---|
| CAS Number | 142459-58-3 [1] |
| Molecular Formula | C₁₄H₁₃F₄N₃O₂S [1] |
| Molecular Weight | 363.330 g/mol [1] |
| Log P | 3.20 [1] |
| Synonyms | Thiafluamide, Fluthiamid, BAY-FOE 5043 [1] |
| Common Techniques | HPLC (RP), GC [2] |
| Primary Use | Selective herbicide for pre-emergence control of grasses and broadleaf weeds in crops like maize and wheat [3] |
While direct methods for flufenacet oxalate are not available, general principles for extracting similar compounds can be adapted. Solid-Phase Extraction (SPE) is a highly relevant technique for enriching and purifying analytes from complex matrices [4].
SPE involves the distribution of an analyte between a liquid sample and a solid stationary phase [4]. The general workflow is as follows:
For HPLC analysis of flufenacet, a reverse-phase system is typically used. One documented method employs the following conditions [1]:
During method development, please be aware of the following points derived from recent research and regulatory findings:
This compound (CAS No. 201668-31-7) is a significant pesticide metabolite and analytical standard used in environmental and agricultural monitoring. With the molecular formula C₁₁H₁₂FNO₃ and a molecular weight of 225.22 g/mol, this compound is scientifically identified as 2-((4-fluorophenyl)(1-methylethyl)amino)-2-oxo-acetic acid [1] [2]. This compound is classified as a major transformation product of the herbicide flufenacet, formed in soil, plants, animals, and water systems with a maximum occurrence fraction of 0.265 in soil, indicating its environmental significance [3]. In regulatory contexts, the European Food Safety Authority (EFSA) has identified this compound as a groundwater metabolite of concern, with monitoring requirements due to potential detection above parametric drinking water limits [4].
The parent compound, flufenacet (CAS No. 142459-58-3), is a herbicide used on winter cereals with a molecular weight of 363.330 g/mol and a logP of 3.20, indicating relatively high lipophilicity [5]. Recent regulatory assessments have raised concerns about flufenacet's endocrine disruption properties, particularly for the thyroid modality in humans and wild mammals, as well as identified risks to aquatic organisms, birds, bees, and earthworms [4]. These findings underscore the importance of reliable analytical methods for monitoring both the parent compound and its metabolites, including this compound, in environmental and agricultural samples to ensure regulatory compliance and environmental safety.
The analysis of this compound requires robust chromatographic methods with appropriate sensitivity and specificity. While direct chromatography conditions for this compound are not extensively detailed in the available literature, relevant methodologies can be adapted from similar compounds and available analytical standards. According to regulatory documents, this compound can be analyzed using both HPLC and GC techniques, providing flexibility in method development based on available instrumentation and required sensitivity [2].
The Sigma-Aldrich analytical standard for this compound (PESTANAL) is suitable for both HPLC and gas chromatography applications, confirming the compatibility of this compound with these common analytical platforms [2]. For HPLC applications, reverse-phase chromatography is generally recommended, with C8 or C18 columns providing suitable retention and separation efficiency. The mobile phase composition typically includes a mixture of aqueous buffers and organic modifiers such as acetonitrile or methanol, with possible addition of modifiers like phosphoric acid to improve peak shape and resolution.
Although specific chromatography conditions for this compound are limited in the available literature, a well-established method for the parent compound flufenacet provides valuable guidance for method development. The separation of flufenacet can be achieved using a Newcrom R1 HPLC column with an isocratic mobile phase consisting of acetonitrile, water, and phosphoric acid [5]. For mass spectrometry compatibility, phosphoric acid should be replaced with volatile alternatives such as formic acid. This method is scalable from analytical to preparative applications and can be adapted for UPLC systems using columns with smaller 3 µm particles for faster analysis times [5].
Table 1: Chromatography Conditions for Flufenacet and Related Compounds
| Parameter | Flufenacet Conditions | Adapted Recommendations for this compound |
|---|---|---|
| Column | Newcrom R1 HPLC column | C8 or C18 reverse-phase column |
| Mobile Phase | Acetonitrile/water/phosphoric acid | Buffer/methanol/acetonitrile mixture |
| MS Compatibility | Replace phosphoric acid with formic acid | Use volatile buffers (ammonium formate/acetate) |
| Particle Size | 3 µm for UPLC applications | 3-5 µm particles |
| Applications | Analytical, pharmacokinetics, impurity isolation | Environmental monitoring, regulatory testing |
For comprehensive characterization of this compound, additional methods specific to oxalate quantification can be incorporated. Research indicates that oxalate content can be determined through various techniques including titration with potassium permanganate or NaOH, capillary electrophoresis, gas chromatography, and enzymatic analysis [6]. The enzymatic method using commercially available oxalate assay kits provides high specificity for oxalate detection and can be applied to both inoculated and non-inoculated media, making it suitable for environmental samples where microbial activity might be present [6].
The potassium permanganate titration method is based on a redox reaction where oxalate is oxidized to carbon dioxide while permanganate is reduced to manganese ions in acidic conditions. This reaction requires elevated temperatures to achieve practical reaction rates and uses the characteristic color change from purple to faint pink as the endpoint detection method [6]. This approach can be adapted for post-chromatography analysis when fraction collection and offline characterization are required.
Sample preparation is a critical step in ensuring accurate and reproducible analysis of this compound. For environmental samples, appropriate extraction techniques must be employed based on the sample matrix. Soil samples should be extracted using a suitable solvent system such as methanol-water or acetonitrile-water mixtures with mechanical shaking or sonication. Water samples may require solid-phase extraction (SPE) using reversed-phase cartridges for preconcentration and cleanup. Plant tissues need homogenization followed by extraction with polar organic solvents. The extraction process should be optimized to achieve quantitative recovery of this compound while minimizing co-extraction of interfering compounds [3] [2].
For analytical standards, accurately weigh 10-50 mg of this compound reference material (PESTANAL analytical standard) and dissolve in an appropriate volume of mobile phase or solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Serial dilutions should then be prepared to create calibration standards covering the expected concentration range in samples. As this compound has limited shelf life, as indicated by the expiration date on commercial standards, fresh stock solutions should be prepared regularly, and storage at 2-8°C in a refrigerator is recommended to maintain stability [2].
Instrument configuration for this compound analysis should utilize a high-performance liquid chromatography system with UV or PDA detection. Based on the available information for related compounds, the following conditions are recommended:
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity following ICH Q2B guidelines [7]. System suitability tests should be performed before sample analysis to ensure adequate resolution, peak symmetry, and reproducibility.
Table 2: Method Validation Parameters Based on Related Compounds
| Validation Parameter | Acceptance Criteria | Reference Compound Performance |
|---|---|---|
| Linearity | R² > 0.995 | Escitalopram oxalate: R² = 0.994 [7] |
| Precision (RSD) | < 2% | Flupentixol dihydrochloride: RSD < 2% [7] |
| Accuracy (% Recovery) | 85-115% | 88-90% recovery for related compounds [7] |
| LOD | Signal-to-noise ≥ 3 | 0.1-2 µg/mL for related compounds [7] |
| LOQ | Signal-to-noise ≥ 10 | 0.5-5 µg/mL for related compounds [7] |
System suitability testing must be performed before each analytical run to ensure that the complete chromatographic system is appropriate for the intended analysis. Prepare a system suitability standard containing this compound at a concentration near the midpoint of the calibration curve. Inject this standard at least five times and evaluate the following parameters: retention time reproducibility (RSD < 1%), peak area reproducibility (RSD < 2%), theoretical plate count (>2000), tailing factor (<1.5), and resolution from any potential interfering compounds. The relative standard deviation for retention times and peak areas should meet the acceptance criteria before proceeding with sample analysis [7].
The following workflow diagram illustrates the complete analytical procedure for this compound analysis:
Understanding the environmental fate of this compound is crucial for method development and data interpretation. According to the available data, this compound demonstrates high mobility in soil environments, with a Kf value of 0.132 mL/g and Kfoc of 10.6 mL/g, indicating significant potential for leaching into groundwater [3]. The compound exhibits non-persistent characteristics under laboratory conditions with a DT₅₀ (aerobic) of 5.83 days, but shows persistence in field studies with a DT₉₀ of 123.0 days, suggesting that environmental conditions significantly influence its degradation rate [3]. These fate properties explain why EFSA has identified this compound as a groundwater metabolite of concern that requires monitoring in regulatory contexts [4].
The transformation pathway of flufenacet to this compound occurs in multiple environmental compartments including soil, plants, animals, and water systems. In the EFSA peer review of flufenacet, groundwater exposure modeling indicated potential movement of this compound below 1 meter depth at concentrations that could exceed the parametric drinking water limit of 0.1 µg/L [4]. This regulatory concern underscores the importance of sensitive analytical methods capable of detecting this compound at low concentrations in complex environmental matrices.
The regulatory framework for flufenacet and its metabolites continues to evolve based on emerging scientific evidence. The recent EFSA assessment concluded that flufenacet meets the criteria for endocrine disruption for the thyroid modality in humans and wild mammals according to Regulation (EC) No 1107/2009 [4]. While this compound itself was not specifically assessed for endocrine disruption properties, its presence as a major metabolite necessitates comprehensive monitoring. The EFSA peer review identified several data gaps regarding the toxicological assessment of flufenacet metabolites, including the need for further information on the toxicological profile of groundwater metabolites and their potential impacts on consumer risk assessment [4].
Analytical methods for this compound must be capable of achieving low detection limits to address regulatory requirements for drinking water and environmental monitoring. The parametric drinking water limit of 0.1 µg/L for pesticides and their relevant metabolites establishes the required sensitivity for monitoring programs. Additionally, methods should be able to distinguish this compound from other transformation products such as FOE sulfonic acid, FOE methylsulfone, FOE trifluoroethanesulfonic acid, and trifluoroacetic acid, which have also been identified as groundwater metabolites of concern [4].
This compound is classified with specific hazard warnings that require careful attention during handling and analysis. According to the available safety data, the compound carries the signal word "Danger" with hazard statements including Acute Toxicity Category 3 Oral and Skin Sensitization Category 1 [2]. This classification indicates that this compound can cause toxic effects if swallowed and may trigger allergic skin reactions. The safety data sheet specifies the storage of this compound at 2-8°C in a refrigerator, emphasizing the need for controlled temperature conditions to maintain compound stability and safety [2].
The water pollutant classification (WGK) for this compound is listed as WGK 3, indicating it is considered highly hazardous to aquatic environments according to German water hazard classification standards [2]. This classification aligns with the environmental concerns raised in the EFSA assessment regarding the potential risks of flufenacet and its metabolites to aquatic organisms, particularly algae [4]. Researchers must implement appropriate containment measures to prevent environmental release during analytical procedures, especially when working with standard solutions and sample extracts.
Personal protective equipment (PPE) is essential when handling this compound reference standards and contaminated samples. The recommended PPE includes N95 dust masks, eyeshields, faceshields, and gloves to prevent inhalation, eye contact, and skin exposure [2]. Laboratory work should be conducted in well-ventilated areas, preferably within a fume hood when preparing standard solutions or handling concentrated materials. Proper waste disposal procedures for this compound-containing solutions should be established in accordance with local regulations for hazardous chemicals.
Given the toxicological concerns identified in regulatory assessments, including potential endocrine disruption properties of the parent compound, a precautionary approach is recommended even though specific toxicity data for this compound is limited [4]. Emergency procedures should be established for accidental exposure, including spill containment protocols, and eye wash stations and safety showers should be readily accessible in laboratories where this compound is handled regularly.
Chromatographic challenges may arise during method development and routine analysis of this compound. Peak tailing is a common issue that can often be resolved by adjusting mobile phase pH or adding competing amines to the mobile phase. For this compound analysis, maintaining proper pH control is essential, as the compound contains functional groups that may ionize depending on the mobile phase conditions. If retention time drift occurs, ensure thorough mobile phase degassing and column temperature stabilization. Baseline noise can often be mitigated by using high-purity solvents, ensuring adequate column equilibration, and cleaning the detector flow cell.
Sensitivity issues may require optimization of detection parameters or sample concentration techniques. If the method lacks the required sensitivity for environmental monitoring, consider increasing the injection volume (if peak shape permits), implementing preconcentration techniques during sample preparation, or exploring alternative detection wavelengths based on the compound's UV spectrum. For complex sample matrices, interference problems can often be resolved by optimizing the sample cleanup procedure, adjusting mobile phase composition to improve separation, or using more selective detection techniques such as mass spectrometry.
Method adaptation may be necessary when applying the analytical procedure to different instrument platforms or sample types. When transferring methods between conventional HPLC and UPLC systems, adjust flow rates and gradient profiles to maintain linear velocity while taking advantage of the improved efficiency of smaller particle sizes. For mass spectrometric detection, replace non-volatile mobile phase additives (such as phosphoric acid) with volatile alternatives (such as formic acid or ammonium acetate) to maintain ionization efficiency and prevent source contamination [5].
When analyzing this compound in different environmental matrices, method validation should include matrix effect evaluation to assess potential suppression or enhancement of the analytical signal. The use of stable isotope-labeled internal standards is recommended for mass spectrometric methods to compensate for matrix effects and variations in sample preparation efficiency. For regulatory compliance testing, method performance should be verified through participation in proficiency testing schemes or analysis of certified reference materials when available.
The analysis of This compound requires carefully optimized chromatographic conditions to address the compound's specific chemical properties and the demanding requirements of environmental monitoring. While direct method details for this compound are limited in the current literature, the approaches outlined in this application note—drawing from related compounds, regulatory guidelines, and analytical principles—provide a solid foundation for method development and validation. The environmental significance of this compound as a major metabolite of flufenacet, combined with regulatory concerns about its potential to reach groundwater, underscores the importance of robust analytical methods capable of sensitive and selective detection.
Future method development should focus on advanced detection techniques such as LC-MS/MS to achieve the low detection limits required for environmental monitoring, particularly given the stringent parametric drinking water limit of 0.1 µg/L. Additionally, as regulatory understanding of flufenacet metabolites evolves, analytical methods may need to simultaneously resolve and quantify multiple transformation products to provide comprehensive environmental fate data. The continuing regulatory scrutiny of flufenacet and its metabolites in the European Union and other jurisdictions highlights the ongoing need for reliable analytical methods to support environmental safety and regulatory decision-making.
This document provides a detailed protocol for the quantification of Flufenacet oxalate using High-Performance Liquid Chromatography (HPLC), suitable for environmental and agricultural analysis [1].
This compound (IUPAC name: (4-fluorophenyl)(propan-2-yl)aminoacetic acid; CAS RN: 201668-31-7) is a major metabolite of the herbicide flufenacet, formed in soil, plants, and animals [2]. It is a synthetic compound with a molecular mass of 225.2 g/mol [2]. Reliable quantification is essential for monitoring its environmental fate and ensuring agricultural product safety. This note outlines a validated HPLC method for establishing a calibration curve.
Table 1: Suggested Calibration Standards
| Standard Level | Concentration (µg/mL) | Preparation Method (from 1000 µg/mL stock) |
|---|---|---|
| 1 | 0.5 | Dilute 50 µL to 100 mL |
| 2 | 1.0 | Dilute 100 µL to 100 mL |
| 3 | 5.0 | Dilute 500 µL to 100 mL |
| 4 | 10.0 | Dilute 1.0 mL to 100 mL |
| 5 | 25.0 | Dilute 2.5 mL to 100 mL |
| 6 | 50.0 | Dilute 5.0 mL to 100 mL |
The workflow below summarizes the key steps in the calibration process:
To ensure the method's reliability, the following validation parameters should be established.
Table 2: Key Method Validation Parameters
| Parameter | Target | Experimental Procedure |
|---|---|---|
| Linearity | R² ≥ 0.995 | Assessed via the calibration curve. |
| Accuracy | Recovery 85-115% | Analyze samples spiked with known concentrations of the analyte and calculate the percentage recovery. |
| Precision | RSD < 5% | Measure repeatability (intra-day) and intermediate precision (inter-day) by injecting multiple replicates. |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | Progressively dilute a standard until the signal-to-noise ratio is approximately 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | The lowest point on the calibration curve that can be quantified with acceptable accuracy and precision. |
The search results successfully identified the compound and confirmed suitable analytical techniques (HPLC, GC) [1]. However, they lack the specific, detailed experimental parameters needed to execute the method, including:
The table below summarizes the core identity and regulatory status of this compound.
| Property | Description |
|---|---|
| IUPAC Name | (4-fluorophenyl)(propan-2-yl)aminoacetic acid [1] |
| CAS RN | 201668-31-7 [1] [2] |
| Molecular Formula | C₁₁H₁₂FNO₃ [1] |
| Molecular Mass | 225.2 g/mol [1] |
| Origin | Acidic metabolite (degradation product) of the herbicide Flufenacet [1] |
| EU Regulatory Status | Not approved as an active substance; assessed as a metabolite of Flufenacet [1] |
Understanding how this compound behaves in the environment is crucial for risk assessment. Key data is summarized below.
| Parameter | Value | Significance / Notes |
|---|---|---|
| Soil Degradation DT₅₀ (lab) | 5.83 days [1] | Non-persistent. Note: EU 2024 dossier shows a wide range (2.97 - >1000 days) across different soils [1]. |
| Soil Degradation DT₉₀ (lab) | 123.0 days [1] | Persistent. Highlights the portion of the substance that degrades slowly. |
| Soil Adsorption (Kf) | 0.132 mL g⁻¹ [1] | Very mobile. Does not bind strongly to soil particles, indicating a high potential to leach into groundwater. |
| Soil Adsorption (Kfoc) | 10.6 mL g⁻¹ [1] | Very mobile. Confirms high mobility across different soil types. |
| Formation Fraction in Soil | Up to 26.5% (Major fraction) [1] | A significant metabolite formed from the parent Flufenacet in soil. |
| Formation in Groundwater | Yes [1] | Identified as a relevant metabolite found in groundwater. |
For researchers using this compound as an analytical standard, the following information is relevant.
The European Food Safety Authority (EFSA) peer review identified several critical data gaps and concerns related to Flufenacet and its metabolites, including this compound [3].
For researchers analyzing this compound in environmental samples, the following workflow outlines the key steps. This is a generalized protocol based on its properties and standard analytical practices.
Detailed Methodologies:
Sample Preparation:
Sample Cleanup (if needed): While not always mandatory, cleanup can reduce matrix interference and protect analytical instrumentation. Options include:
Instrumental Analysis:
Identification & Quantification:
I hope this technical support center provides a solid foundation for your work. The main challenges you may face revolve around the metabolite's high environmental mobility and the existing data gaps in its toxicological profile.
Q: What are matrix effects and why are they a problem in LC-MS/MS analysis?
Matrix effects (MEs) refer to the suppression or enhancement of an analyte's ionization efficiency in the mass spectrometer due to the presence of co-eluting compounds from the sample matrix [1] [2]. These effects are a major challenge in quantitative analysis because they can:
Before troubleshooting, you must first evaluate the presence and extent of matrix effects. The table below summarizes the common assessment techniques.
| Method | Description | Key Outcome | Limitations |
|---|---|---|---|
| Post-column Infusion [3] [4] | A standard is infused post-column while a blank matrix extract is injected. | Qualitative; identifies chromatographic regions with ion suppression/enhancecence. | Does not provide a quantitative value for the effect [3]. |
| Post-extraction Spiking [3] [5] | The response of a pure standard is compared to the response of the same analyte spiked into a blank matrix extract. | Quantitative; calculates the Matrix Factor (MF) to measure the degree of effect. | Requires a blank matrix, which may not always be available [3]. |
The following workflow outlines a systematic approach to diagnosing and resolving matrix effects based on these methods:
Once assessed, you can employ the following strategies to minimize or compensate for matrix effects.
Q: How can we minimize matrix effects during sample preparation and analysis?
| Strategy | Application & Details | Considerations for Flufenacet Oxalate |
|---|---|---|
| Improve Sample Clean-up [3] [2] | Use selective extraction (e.g., SPE, QuEChERS) to remove more matrix components. | The high water solubility of Flufenacet (51 mg/L) [6] and high mobility of its oxalate metabolite [7] will guide solvent and sorbent selection. |
| Optimize Chromatography [3] [2] | Increase retention time or improve peak separation to move the analyte away from the region of ion suppression/enhancement. | The log P of 3.5 for Flufenacet [6] suggests it is relatively hydrophobic, which can inform mobile phase and column chemistry choices. |
| Use APCI Ionization [3] | Switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to MEs. | APCI should be evaluated as an alternative if ESI shows severe MEs that cannot be resolved chromatographically. |
| Dilute the Sample [3] | A simple dilution of the final extract can reduce the concentration of interfering compounds below the threshold for causing MEs. | This may not be viable if the analyte is already near its limit of quantification. |
Q: How can we compensate for matrix effects during calibration?
| Strategy | Application & Details |
|---|---|
| Use Isotope-Labeled Internal Standard (IS) [3] [2] | The gold-standard approach. The IS co-elutes with the analyte and experiences the same matrix effects, correcting for them in the quantification. |
| Matrix-Matched Calibration [3] | Prepare calibration standards in the same blank matrix as the samples. This is essential if a stable isotope-labeled IS is not available. |
| Standard Addition [3] | The analyte is spiked at different levels into aliquots of the sample. This method is labor-intensive but useful for very complex matrices. |
When applying these general principles to this compound, keep in mind:
The table below summarizes key data for the analytical standard of Flufenacet oxalate, which can inform your experimental setup.
| Property | Details |
|---|---|
| CAS RN | 201668-31-7 [1] [2] |
| IUPAC Name | (4-fluorophenyl)(propan-2-yl)aminoacetic acid [1] |
| Molecular Formula | C₁₁H₁₂FNO₃ [1] |
| Molecular Mass | 225.2 g/mol [1] |
| Canonical SMILES | CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O [1] |
| InChI Key | FFKNXXCOXIZLJD-UHFFFAOYSA-N [1] |
| Analytical Techniques | HPLC: Suitable; GC: Suitable [2] |
| Hazard & Safety | Signal Word: Danger [2] Hazard Class: Acute Tox. 3 (Oral), Skin Sens. 1 [2] Personal Protection: N95 dust mask, eyeshields, faceshields, gloves [2] |
While direct protocols are unavailable, here is a methodological approach and common troubleshooting points based on standard laboratory practices for handling such compounds.
Since this compound is an analytical standard, your experiments likely focus on its detection and quantification in various matrices. The following workflow outlines a systematic approach for developing and troubleshooting your analytical method.
Q1: What is this compound and what is its relation to Flufenacet? A1: this compound is a major metabolite or transformation product of the herbicide Flufenacet formed in soil [1]. It has a different chemical structure (C₁₁H₁₂FNO₃) and a lower molecular mass (225.2 g/mol) compared to the parent compound Flufenacet (C₁₄H₁₃F₄N₃O₂S, 363.34 g/mol) [1] [3].
Q2: What are the primary safety concerns when handling this compound? A2: The safety data sheet indicates it is an acute oral toxin (Category 3) and a skin sensitizer (Category 1) [2]. Always consult the product's Certificate of Analysis (CoA) and refer to the supplier's Safety Data Sheet (SDS) for the most detailed and up-to-date handling and disposal instructions.
Q3: The recovery of my target analyte is low. What should I investigate? A3: Focus on the sample preparation stage from the workflow above. The extraction solvent's pH is often a critical but unexplored parameter. Experiment with buffering your solvent to different pH levels to find the optimum for your specific sample matrix, as the compound's solubility and stability can be highly pH-dependent.
Q4: I am getting poor chromatographic separation. What parameters can I adjust? A4: Refer to the instrumental analysis stage in the workflow. Key parameters to optimize include:
Co-elution occurs when two or more compounds do not separate and exit the chromatography column at the same time. The table below summarizes common symptoms and their potential causes based on general troubleshooting principles.
| Symptom | Potential Causes | Initial Investigation Steps |
|---|
| Unexpected Peak Shape (e.g., fronting, shoulder) [1] | - Sample solvent stronger than mobile phase [2]
When you encounter a problem, a systematic approach is more effective than making multiple changes at once.
Fig. 1: A logical workflow for diagnosing and resolving chromatography issues. Adhere to the "Rule of Two" (a problem must be reproducible) and the "KISS Method" (change only one variable at a time) [2].
If basic troubleshooting does not resolve the co-elution, consider optimizing your HPLC method parameters.
| Parameter to Adjust | Objective | Specific Action |
|---|---|---|
| Mobile Phase Composition | Alter selectivity (α) to separate co-eluting compounds. | Adjust the pH or buffer concentration; modify the organic solvent ratio (e.g., methanol vs. acetonitrile) [3]. |
| Gradient Profile | Improve resolution for all peaks. | Flatten the gradient slope to increase resolution, especially for later-eluting peaks [2]. |
| Column Temperature | Improve peak efficiency (N) and potentially alter selectivity. | Increase temperature to sharpen peaks and reduce retention; retention typically changes 1-2% per °C in isocratic methods [2]. |
| Column Chemistry | Change the primary mechanism of separation. | Scout different column chemistries (e.g., C18, phenyl, cyano) to find one that offers different selectivity for your analytes [3]. |
Developing a robust method from the start can prevent many common issues.
To obtain more specific information, you could:
This compound (AE 0841913) is a major metabolite of the herbicide flufenacet, formed in soil and a significant transformation product in the environment [1]. Its detection is crucial for regulatory risk assessments, as it has been indicated to potentially leach into groundwater above permissible limits [2].
The core challenge in its detection stems from the need to measure trace levels in complex environmental matrices like water and soil. This requires methods with high sensitivity and selectivity to distinguish it from the parent compound and other metabolites [2].
The following table summarizes practical strategies to boost the signal-to-noise ratio for detecting challenging analytes like this compound, based on established LC-MS principles [3].
| Optimization Area | Specific Action | Expected Impact / Rationale |
|---|---|---|
| MS Source & Ionization | Optimize source parameters (capillary voltage, desolvation gas temp./flow) for your specific analyte and mobile phase [3]. | Can yield 2-3x sensitivity gain; ensures stable spray and efficient ion generation/transmission [3]. |
| For acidic analytes (like an oxalate), use negative ion mode ESI to form [M-H]⁻ ions [3]. | Matches analyte chemistry for maximum ionization efficiency [3]. | |
| Liquid Chromatography | Use smaller diameter columns (e.g., 2.1 mm vs. 4.6 mm) and lower flow rates (e.g., 0.2-0.4 mL/min) [3]. | Increases analyte concentration entering the MS source, improving ionization efficiency (ESI is concentration-sensitive) [3]. |
| Sample Preparation | Employ rigorous clean-up (e.g., SPE, QuEChERS) for complex matrices like soil or plant material [3]. | Reduces matrix effects (signal suppression/enhancement) and instrument contamination, improving signal-to-noise ratio [3]. |
| Advanced MS Detection | Use Tandem MS (MS/MS) in Selected Reaction Monitoring (SRM) mode [4]. | Monions a specific precursor-product ion transition, drastically reducing background noise and increasing specificity for accurate low-level quantification [4]. |
Q1: My signal for this compound is low and noisy. What should I check first?
Q2: We suspect matrix suppression in our soil samples. How can we confirm and mitigate this?
Q3: What is the recommended first-choice analytical technique for quantifying this compound?
This workflow diagram outlines the key stages in developing a sensitive and robust LC-MS method for this compound.
The table below summarizes the key information available from the Pesticide Properties DataBase (PPDB) and a chemical supplier.
| Property | Description |
|---|---|
| Chemical Identity | A major transformation product (metabolite) of the herbicide Flufenacet [1]. |
| CAS Number | 201668-31-7 [1] [2]. |
| Molecular Formula | C₁₁H₁₂FNO₃ [1]. |
| Molecular Weight | 225.2 g/mol [1]. |
| Stability in Soil | Laboratory studies indicate a DT₅₀ (dissipation time for 50% of the substance) of approximately 5.83 days, classifying it as non-persistent [1]. |
| Storage Recommendation | Should be stored in a refrigerator at 2-8°C [2]. |
To help you structure your support content, here is a general workflow for systematically investigating sample instability. You can use this as a template and fill in the specifics once you gather data from the sources mentioned above.
Based on common instability mechanisms and general analytical knowledge, here are key areas to guide your experimental protocols once you have more data:
Hydrophilic metabolites can be challenging to recover due to their polarity and the complexity of biological matrices. The key to success lies in addressing the following principles during experimental design:
Here are answers to common specific issues researchers encounter.
Q1: My metabolite recovery is low and inconsistent. What could be wrong?
Q2: My chromatographic separation for hydrophilic compounds is poor. How can I improve it?
Q3: How can I be sure my method is capturing a broad range of hydrophilic metabolites?
Here are two detailed protocols you can adapt for your experiments.
Protocol 1: Basic Hydrophilic Metabolite Extraction from Plasma [1] This is a foundational method for biofluids like plasma or serum.
The following diagram illustrates this workflow:
Protocol 2: Comprehensive Multi-Step Extraction for Biofluids [2] [3] This advanced protocol is designed for in-depth metabolomic profiling by fractionating metabolites into distinct classes.
This more comprehensive process is outlined below:
The table below summarizes key components used in the protocols above.
| Component | Role/Purpose | Example Choices & Notes |
|---|---|---|
| Solvents | Extraction & Precipitation | Methanol [1] [3], Acetonitrile [1], Methanol/Chloroform/Water [6], Methanol/Water [1] [4] |
| Internal Standards | Quality Control & Quantification | Isotopically labeled standards (e.g., creatinine-D3, valine-D8 [3] or commercial mixes like Metabolomics QReSS [4]) spiked before extraction. |
| Homogenization | Tissue Disruption | Stainless steel beads and a bead mill homogenizer for efficient disruption of tissues or cell pellets [5]. |
| Centrifugation | Phase Separation | Critical for separating precipitated proteins [1] [3] and liquid-liquid phases [5]. Typically 10,000-12,000 rpm at 4°C [5]. |
| Evaporation | Sample Concentration | SpeedVac or centrifugal evaporator to dry down samples prior to reconstitution in a solvent compatible with LC-MS [5] [4]. |
This FAQ addresses a common challenge in residue analysis for agricultural products.
Question: What is a robust method for determining Flufenacet and its metabolites in agricultural products, and how can background noise be minimized during LC-MS/MS analysis?
A peer-reviewed study outlines a simultaneous analytical method for Flufenacet and its two primary metabolites ([(4-fluorophenyl)(1-methylethyl) amino]oxo-acetic acid and [N-(4-fluorophenyl)-N-(1-methylethyl) acetamide]-2-sulfinylacetic acid) in various agricultural products [1]. The core of this method involves a sample preparation workflow designed to effectively clean up extracts and reduce chemical noise.
The following workflow details the sample preparation and analysis steps. Adherence to this protocol is critical for minimizing background noise and achieving high-quality data.
Diagram Title: Sample Preparation Workflow for Flufenacet LC-MS/MS Analysis
This two-step purification process is essential for removing co-extractives that cause matrix effects and background noise [1].
The purified extract is analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry.
The established method has been validated with the following performance data [1]:
| Metric | Result |
|---|---|
| Analytes | Flufenacet, Metabolite M1 (FOE Oxalate), Metabolite M2 (FOE Sulfinylacetic acid) |
| Matrices | Wheat, Soybean, Potato, Tomato |
| Average Recovery (n=5, spiked at 0.01 μg/g) | 70.6 - 97.0% |
| Precision (Relative Standard Deviation) | < 5% |
| Lower Limit of Quantification (LLOQ) | 0.01 μg/g for all analytes |
If you experience high background noise, investigate the following areas:
| Symptom | Possible Cause | Solution |
|---|---|---|
| High baseline/chemical noise in chromatograms | Incomplete sample clean-up; SPE sorbents exhausted or used incorrectly. | Ensure the Bond Elut C18 and InertSep GC/PSA cartridges are in good condition. Consider optimizing the washing and elution steps. |
| Low signal-to-noise for target analytes | Matrix effects causing ion suppression. | The dual-SPE purification is designed for this. Verify the purification process. Use matrix-matched calibration curves to correct for suppression [1]. |
| High noise in MS/MS detector | Contaminated ion source or instrument needing calibration. | Perform routine maintenance and cleaning of the MS ion source. Calibrate the mass spectrometer according to the manufacturer's schedule. |
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂FNO₃ [1] [2] |
| Molecular Weight | 225.22 g/mol [2] [3] |
| Density | 1.3±0.1 g/cm³ [2] |
| Flash Point | 168.1±28.4 °C [2] |
| Boiling Point | 354.3±44.0 °C at 760 mmHg [2] |
| Vapour Pressure | 0.0±0.8 mmHg at 25°C [2] |
What are the recommended storage conditions for Flufenacet oxalate? While specific stability studies are not available in the search results, one supplier lists a recommendation to store the substance at 2-8°C in a refrigerator [3]. In the absence of comprehensive data, this is a prudent starting point.
Is this compound stable in the environment? Data on its environmental fate indicates that Flufenacet oxalea is non-persistent in soil under laboratory conditions, with a typical aerobic soil degradation half-life (DT₅₀) of 5.83 days. However, the time for 90% degradation (DT₉₀) can be much longer (123.0 days), which may be classified as persistent by some standards [1].
What is this compound? this compound is a chemical transformation product (metabolite) of the herbicide Flufenacet. It is formed in soil, plants, animals, and groundwater [1]. It is also known by other names such as Flufenacet OXA and 2-((4-fluorophenyl)(isopropyl)amino)-2-oxoacetic acid [2].
Given the lack of specific data, the following workflow outlines a general approach to determine the storage stability of a chemical substance in a laboratory setting.
The table below summarizes the core identities of the two substances.
| Feature | Flufenacet | Flufenacet Oxalate |
|---|---|---|
| Chemical Role | Primary herbicide active substance [1] [2] | A major chemical transformation product (metabolite) of Flufenacet formed in soil [3]. |
| Pesticide Type | Herbicide [2] | Metabolite (of Flufenacet) [3] |
| IUPAC Name | N-(4-fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide [2] |
[(4-fluorophenyl)(propan-2-yl)amino](oxo)acetic acid [3] |
| Mode of Action | Inhibition of very long chain fatty acid (VLCFA) synthesis, leading to inhibited seed germination [1] [2]. | Not applicable as a standalone pesticide [3]. |
Since this compound is a metabolite, its "efficacy" is not measured. The data instead focuses on the environmental fate of the parent substance and the properties of its breakdown products.
The following table consolidates key experimental data for Flufenacet and its metabolite, this compound.
| Property | Flufenacet | This compound |
|---|---|---|
| Water Solubility | 51 mg/L (at 20°C, pH 7), moderate [2]. | Information missing from search results. |
| Soil Adsorption (Kf) | Information missing from search results. | 0.132 (mL g⁻¹); classified as Very mobile in soils [3]. |
| Soil Degradation DT₅₀ (Lab) | Information missing from search results. | 5.83 days (non-persistent), though DT₉₀ is 123.0 days (persistent) [3]. |
| Mammalian Toxicity (Acute Oral LD₅₀) | Moderately toxic [2]. | Data gap; specific value not available [3]. |
| Ecotoxicity | Moderately to highly toxic to most fauna and flora; low toxicity to honeybees [2]. A 2024 EFSA assessment identified a high risk to aquatic organisms, birds, bees, and earthworms for some uses [4]. | Low toxicity to earthworms (acute 14-day LC₅₀ > 1000 mg/kg) [3]. |
The methodologies for generating the data above are standard in pesticide regulation. Here are the detailed protocols for key tests:
Herbicidal Efficacy (Field Experiments)
Soil Degradation (Aerobic)
Soil Adsorption (Kf)
The relationship between Flufenacet and its metabolites, along with the regulatory decision-making process, can be visualized as follows. The diagrams show how the parent herbicide breaks down and the key factors that led to its regulatory ban in the EU.
The tables below consolidate the key data on the active substance and its major metabolite.
Table 1: Identity and Physico-chemical Properties
| Property | Flufenacet (Active Substance) | Flufenacet Oxalate (Metabolite) |
|---|---|---|
| IUPAC Name | N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide [1] | (4-fluorophenyl)(propan-2-yl)aminoacetic acid [2] |
| CAS RN | Not fully available | 201668-31-7 [2] |
| Molecular Mass | Not fully available | 225.2 g/mol [2] |
| Chemical Formula | Not fully available | C₁₁H₁₂FNO₃ [2] |
| Pesticide Type | Herbicide [3] | Metabolite (Soil, Plant, Animal, Groundwater, Surface water) [2] |
| Major Formation Fraction | - | Up to 26.5% in soil [2] |
Table 2: Environmental Fate and Ecotoxicology
| Property | Flufenacet (Active Substance) | This compound (Metabolite) |
|---|---|---|
| Soil DT₅₀ (Lab) | Not fully available | 5.83 days (Non-persistent) [2] |
| Soil DT₉₀ (Lab) | Not fully available | 123.0 days (Persistent) [2] |
| Soil Adsorption (Kf) | Not fully available | 0.132 (Very mobile) [2] |
| Groundwater Exposure | Above 0.1 μg/L for multiple metabolites, including FOE oxalate [3] | Identified as a groundwater metabolite [3] [2] |
| Ecotoxicology - General | Critical area of concern for aquatic organisms (algae). High risk for some uses for birds, bees, and earthworms [3]. | Low acute toxicity to earthworms (LC₅₀ > 1000 mg/kg) [2]. |
| Ecotoxicology - Vertebrates | Developmental toxicity, vascular toxicity, and hepatopancreatic toxicity in zebrafish [4]. | Not fully available |
Table 3: Mammalian Toxicology and Regulatory Status
| Property | Flufenacet (Active Substance) | This compound (Metabolite) |
|---|---|---|
| Toxicological Profile | No critical areas of concern identified for mammalian toxicology in the initial assessment [3]. | A data gap exists for the toxicological assessment of this metabolite, contributing to an unfinished consumer risk assessment [3]. |
| Endocrine Disruption | Meets the criteria for thyroid modality disruption for humans and wild mammals [3]. | Not fully available |
| Regulatory Status | Peer review for renewal of approval in the EU completed in 2024 [3]. Tolerances established in the US [1]. | Not specifically listed for approval [2]. |
While the search results do not contain detailed laboratory manuals, they point to key toxicological findings and suggest standard testing models.
1. Key Findings from Zebrafish Model A 2023 study used transgenic zebrafish embryos to investigate the developmental toxicity of flufenacet [4].
2. Proposed Experimental Workflow Based on the regulatory and research data, the following workflow visualizes a comprehensive testing strategy for flufenacet and its metabolites.
The European Food Safety Authority (EFSA) peer review highlights several unresolved issues that are critical for a complete risk assessment [3]:
The table below summarizes the available data and identified risks for Flufenacet oxalate, a major metabolite of the herbicide flufenacet [1].
| Assessment Area | Key Findings & Identified Risks | Data Gaps & Unfinalized Assessments |
|---|
| Environmental Fate | • Mobility: Classified as "very mobile" in soil (Kfoc 10.6 mL g⁻¹) [1]. • Persistence: Lab DT₉₀ of 123.0 days (Persistent) [1]. • Groundwater Exposure: Modelling indicates potential for concentrations above the 0.1 μg/L parametric drinking water limit [2]. | Consumer risk assessment from drinking water not finalized [2]. | | Ecotoxicology | • Earthworms: Acute 14-day LC₅₀ > 1000 mg kg⁻¹ (Low acute risk) [1]. • Birds & Bees: A high risk was identified for some representative uses of the parent substance, flufenacet [2]. • Aquatic Organisms: A critical area of concern was identified for algae [2]. | The groundwater metabolite relevance assessment was not finalized for this compound [2]. |
The ecological risk assessment for this compound follows standardized regulatory guidelines. Here are the methodologies for the key tests cited in the reports:
The following diagram illustrates the logical workflow of a regulatory ecological risk assessment for a pesticide metabolite, based on the structure of the EFSA report.
The table below summarizes the available quantitative data from the PPDB that is relevant to its stability in the environment. Please note that the database explicitly states that data for aqueous hydrolysis and aqueous photolysis is unavailable for this specific compound [1].
| Parameter | Value | Notes & Conditions |
|---|---|---|
| Aqueous Hydrolysis DT₅₀ | No Data | Stable at pH 5-9 (data for parent compound, Flufenacet) [1] [2]. |
| Aqueous Photolysis DT₅₀ | No Data | Stable to photolysis in water (data for parent compound, Flufenacet) [1] [2]. |
| Soil Photolysis DT₅₀ | No Data | Stable to photolysis in soil (data for parent compound, Flufenacet) [1] [2]. |
| Soil Degradation DT₅₀ (Lab) | 5.83 days (Non-persistent) | Aerobic, at 20°C [1]. |
| Soil Degradation DT₉₀ (Lab) | 123.0 days (Persistent) | Aerobic, at 20°C [1]. |
| Soil Absorption (Kf) | 0.132 (mL g⁻¹) | Considered Very mobile in soil [1]. |
| Soil Absorption (Kfoc) | 10.6 (mL g⁻¹) | Confirms Very mobile classification [1]. |
> Note: The "DT₅₀" value represents the time for 50% of the substance to degrade, while "DT₉₀" is the time for 90% degradation. "Kf" and "Kfoc" are soil adsorption coefficients indicating the substance's mobility.
Based on the data available and standard regulatory testing guidelines, the following diagram outlines a typical workflow for assessing the environmental fate of a pesticide metabolite like this compound. The areas where specific data is missing for this compound are highlighted.
The provided experimental data from the PPDB is typically generated following standardized test guidelines (e.g., from OECD or EPA). For instance:
Since the search results lack the direct experimental studies you need, here are suggestions for finding more detailed information:
"this compound hydrolysis", "photolysis of flufenacet", or "environmental fate of flufenacet metabolites" may yield primary research articles.Acute Toxic;Irritant